

An In-depth Technical Guide to 1-Chloro-2-methoxybenzene-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2-methoxybenzene-d3

Cat. No.: B12301412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Chloro-2-methoxybenzene-d3**, a deuterated analog of 1-Chloro-2-methoxybenzene. This document is intended for professionals in research, science, and drug development who utilize isotopically labeled compounds for a variety of applications, including as internal standards in quantitative analysis. This guide covers the physicochemical properties, a detailed potential synthesis protocol, and a list of potential suppliers.

Physicochemical Properties

Quantitative data for **1-Chloro-2-methoxybenzene-d3** is not always readily available in public literature. However, the physicochemical properties of its non-deuterated analog, 1-Chloro-2-methoxybenzene, are well-documented and can serve as a useful reference. It is important to note that deuteration can slightly alter physical properties such as boiling point, melting point, and density.

Table 1: Physicochemical Properties of 1-Chloro-2-methoxybenzene (Non-deuterated)

Property	Value
Molecular Formula	C ₇ H ₇ ClO
Molecular Weight	142.58 g/mol
CAS Number	766-51-8[1][2]
Boiling Point	195-196 °C[3]
Density	1.123 g/mL at 25 °C[3]
Refractive Index	n _{20/D} 1.545[3]

Table 2: Typical Certificate of Analysis Data for **1-Chloro-2-methoxybenzene-d3**

The following table represents typical data that would be found on a Certificate of Analysis from a supplier. Actual values may vary by batch and supplier.

Test	Specification	Typical Value
Appearance	Colorless to light yellow liquid	Conforms
Purity (by GC)	≥98%	99.5%
Isotopic Enrichment	≥98 atom % D	99.2 atom % D
Identity (by ¹ H-NMR)	Conforms to structure	Conforms
Identity (by MS)	Conforms to structure	Conforms

Synthesis of **1-Chloro-2-methoxybenzene-d3**

A plausible and common method for the synthesis of **1-Chloro-2-methoxybenzene-d3** involves a two-step process: the deuteration of guaiacol (2-methoxyphenol) to form guaiacol-d3, followed by a Sandmeyer reaction to replace the hydroxyl group with a chlorine atom.

Step 1: Deuteration of Guaiacol to form Guaiacol-d3 (O-methylation with a deuterated reagent)

A common method for introducing a deuterated methyl group is through the Williamson ether synthesis.

- Materials:

- Guaiacol (2-methoxyphenol)
- Sodium hydroxide (NaOH)
- Deuterated methyl iodide (CD_3I) or deuterated dimethyl sulfate ($(CD_3)_2SO_4$)
- Anhydrous diethyl ether or other suitable organic solvent
- Water
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol in a suitable solvent like methanol or ethanol.
- Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium salt of guaiacol.
- Slowly add the deuterated methylating agent (e.g., CD_3I) to the reaction mixture.
- Heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent like diethyl ether.
- Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., $MgSO_4$).

- Remove the solvent by rotary evaporation to yield the crude 2-methoxy-d3-phenol.
- Purify the product by column chromatography or distillation.

Step 2: Sandmeyer Reaction of Guaiacol-d3 to yield 1-Chloro-2-methoxybenzene-d3

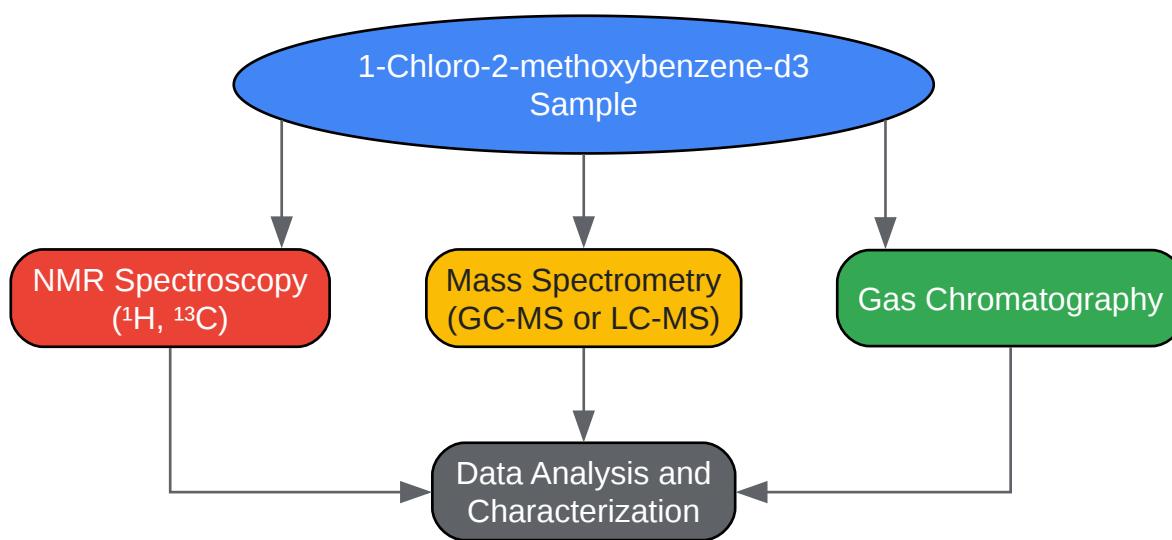

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide. In this case, the hydroxyl group of guaiacol-d3 would first need to be converted to an amino group, which is a multi-step and less direct approach. A more direct route would be the chlorination of the deuterated anisole. An alternative and more direct synthesis starts with 2-chlorophenol.

Alternative Synthesis Route:

A more direct synthesis can be achieved by the deuteromethylation of 2-chlorophenol.

- Materials:
 - 2-Chlorophenol
 - Sodium hydroxide (NaOH)
 - Deuterated methyl iodide (CD_3I)
 - Dimethylformamide (DMF) or Acetone as solvent
 - Water
- Procedure:
 - In a round-bottom flask, dissolve 2-chlorophenol in DMF or acetone.
 - Add powdered sodium hydroxide to the solution.
 - Add deuterated methyl iodide dropwise to the stirred mixture.

- Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.
- Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude product.
- Purify the crude **1-Chloro-2-methoxybenzene-d3** by column chromatography or distillation.


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Chloro-2-methoxybenzene-d3**.

Analytical Methods

The identity and purity of **1-Chloro-2-methoxybenzene-d3** are typically confirmed using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR is used to confirm the absence of protons in the methoxy group, and ^{13}C -NMR is used to confirm the carbon skeleton.
- Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and confirm the incorporation of deuterium atoms.[4]
- Gas Chromatography (GC): Used to determine the chemical purity of the compound.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for compound characterization.

Suppliers

1-Chloro-2-methoxybenzene-d3 is available from several chemical suppliers specializing in stable isotope-labeled compounds. It is recommended to request a certificate of analysis for each batch to ensure it meets the specific requirements of your research. Potential suppliers include:

- MedChemExpress[4]
- Artepal
- Computational Systems Biology

- Amrita Therapeutics
- Glyko^[5]

Applications

1-Chloro-2-methoxybenzene-d3 is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^[4] The incorporation of deuterium atoms provides a distinct mass difference from the non-deuterated analyte, allowing for accurate quantification while having minimal impact on the chemical and physical properties of the molecule. This is particularly useful in pharmacokinetic and metabolic studies of compounds containing the 2-chloroanisole moiety.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-chloro-2-methoxy- [webbook.nist.gov]
- 2. Benzene, 1-chloro-2-methoxy- [webbook.nist.gov]
- 3. 2-Chloroanisole 98 766-51-8 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-Chloro-2-methoxybenzene-d3 | Glyko [glyko.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-2-methoxybenzene-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12301412#suppliers-of-1-chloro-2-methoxybenzene-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com